Cas no 2228538-23-4 (5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one)

5-(5-Bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a pyridine core substituted with bromo and nitro functional groups, fused with a 1,3-oxazolidin-2-one moiety. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo and nitro groups enhance its utility in cross-coupling reactions and further functionalization, while the oxazolidinone ring contributes to its potential as a precursor for bioactive molecules. Its well-defined chemical properties and stability under controlled conditions ensure consistent performance in research and industrial applications. This compound is particularly relevant in the development of novel therapeutic agents and specialty chemicals.
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one structure
2228538-23-4 structure
Product name:5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
CAS No:2228538-23-4
MF:C8H6BrN3O4
Molecular Weight:288.054940700531
CID:5965689
PubChem ID:165702851

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
    • EN300-1922697
    • 2228538-23-4
    • インチ: 1S/C8H6BrN3O4/c9-4-1-5(12(14)15)7(10-2-4)6-3-11-8(13)16-6/h1-2,6H,3H2,(H,11,13)
    • InChIKey: MBZANKOUVIAUAF-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])C1CNC(=O)O1

計算された属性

  • 精确分子量: 286.95417g/mol
  • 同位素质量: 286.95417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 308
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 97Ų

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1922697-10.0g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
10g
$5590.0 2023-05-31
Enamine
EN300-1922697-0.25g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
0.25g
$1196.0 2023-09-17
Enamine
EN300-1922697-5.0g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
5g
$3770.0 2023-05-31
Enamine
EN300-1922697-0.05g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
0.05g
$1091.0 2023-09-17
Enamine
EN300-1922697-0.1g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
0.1g
$1144.0 2023-09-17
Enamine
EN300-1922697-1.0g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
1g
$1299.0 2023-05-31
Enamine
EN300-1922697-2.5g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
2.5g
$2548.0 2023-09-17
Enamine
EN300-1922697-0.5g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
0.5g
$1247.0 2023-09-17
Enamine
EN300-1922697-10g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
10g
$5590.0 2023-09-17
Enamine
EN300-1922697-1g
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
2228538-23-4
1g
$1299.0 2023-09-17

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one 関連文献

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-oneに関する追加情報

Recent Advances in the Study of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228538-23-4)

The compound 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228538-23-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This heterocyclic compound, featuring a nitro-substituted pyridine ring fused with an oxazolidinone moiety, exhibits unique physicochemical properties that make it an attractive candidate for the development of novel therapeutic agents. Recent studies have explored its applications in targeting various disease pathways, particularly in oncology and infectious diseases.

One of the key findings in recent research involves the role of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one as a precursor in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of tyrosine kinases, which are critical in cancer cell proliferation and survival. The bromo and nitro functional groups on the pyridine ring were found to enhance binding affinity to the ATP-binding site of these kinases, thereby inhibiting their activity. This discovery opens new avenues for the development of targeted cancer therapies with improved specificity and reduced off-target effects.

In addition to its applications in oncology, recent investigations have highlighted the antimicrobial potential of this compound. A study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The oxazolidinone core, a well-known pharmacophore in antibiotics such as linezolid, contributes to its mechanism of action by inhibiting bacterial protein synthesis. The nitro group further enhances its reactivity, enabling interactions with bacterial ribosomal subunits.

From a synthetic chemistry perspective, advancements have been made in optimizing the production and functionalization of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one. A 2024 paper in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, achieving high yields and purity. The use of palladium-catalyzed cross-coupling reactions was particularly noteworthy, allowing for the introduction of diverse substituents to tailor the compound's properties for specific applications. This progress is expected to facilitate broader adoption of this scaffold in drug discovery programs.

Despite these promising developments, challenges remain in the clinical translation of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have focused on prodrug strategies and formulation technologies to overcome these limitations. For instance, a 2023 patent application disclosed a novel prodrug derivative designed to improve oral absorption while maintaining the parent compound's pharmacological activity.

In conclusion, 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228538-23-4) represents a promising chemical entity with diverse therapeutic applications. Recent research has elucidated its mechanisms of action, synthetic accessibility, and potential for structural optimization. As investigations continue, this compound is poised to play a significant role in the development of next-generation pharmaceuticals, particularly in areas of unmet medical need. Future studies should focus on advancing lead compounds through preclinical and clinical development to fully realize its therapeutic potential.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd